Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate
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Overview
Description
The compound “Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate” is a complex organic molecule that contains several functional groups. These include a tert-butyl group, a piperidine ring, a carboxylate ester group, an indole group, and a chloroacetyl group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and piperidine rings would give the molecule a certain degree of rigidity, while the various functional groups would likely contribute to its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chloroacetyl group could potentially undergo nucleophilic substitution reactions, while the carboxylate ester group could be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate ester group and the nonpolar tert-butyl group .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-20(2,3)26-19(25)22-10-8-14(9-11-22)16-13-23(18(24)12-21)17-7-5-4-6-15(16)17/h4-7,14,16H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMIVXOXJAPBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CN(C3=CC=CC=C23)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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